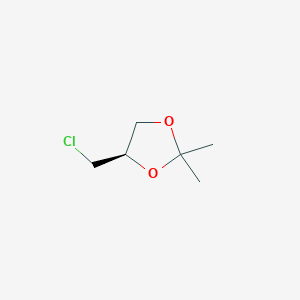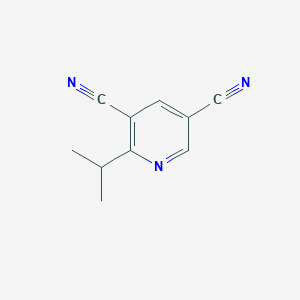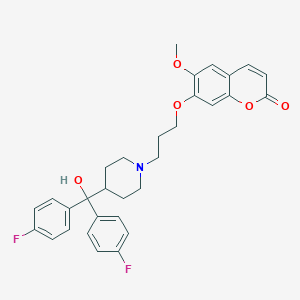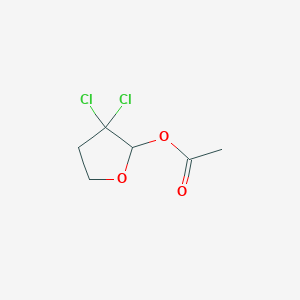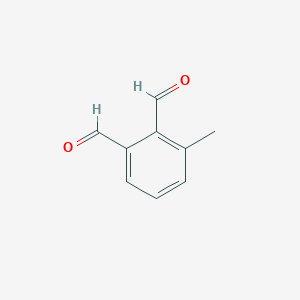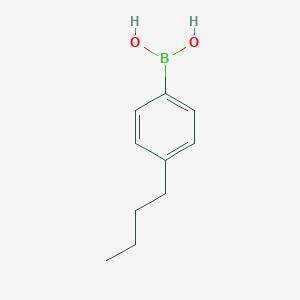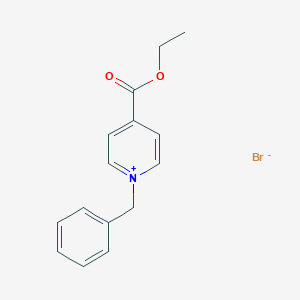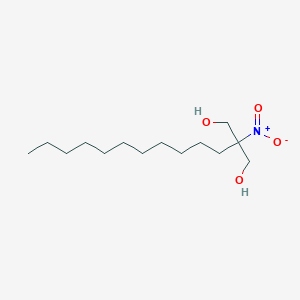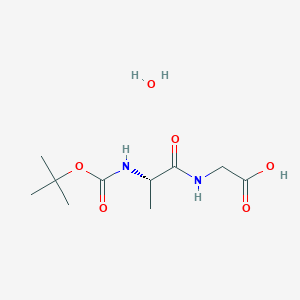
4-Methylpentanehydrazide
概要
説明
4-Methylpentanehydrazide is a chemical compound with the formula C6H14N2O . It contains 22 bonds in total, including 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 N hydrazine . The molecule consists of 14 Hydrogen atoms, 6 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 22 bonds. There are 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 N hydrazine .科学的研究の応用
1. Alcohol Metabolism Research
4-Methylpyrazole, a derivative of 4-Methylpentanehydrazide, has been investigated for its effects on alcohol metabolism. It is known as a selective inhibitor of alcohol dehydrogenase (ADH) and has been used to study various parameters of alcohol metabolism during intoxication. The research revealed a significant decrease in ethanol elimination rate and partial inhibition of the alcohol-induced increase in plasma acetate when pretreated with 4-Methylpyrazole (Sarkola, Iles, Kohlenberg-Mueller, & Eriksson, 2002).
2. Chemical Communication in Insects
3-Ethyl-4-methylpentanol, structurally related to this compound, plays a crucial role in the mating behavior of certain ant species. It's a component of the queen sex pheromone of the European slave-making ant Polyergus rufescens, demonstrating the compound's importance in insect chemical communication (Castracani et al., 2008).
3. Safety Assessment in Fragrance Industry
4-Methylpentanoic acid, related to this compound, has been evaluated for safety in various applications, including fragrances. This compound has been assessed for genotoxicity, reproductive toxicity, skin sensitization, and other health-related aspects, indicating its broader implications in product safety evaluations (Api et al., 2020).
4. Catalysis and Chemical Transformations
The acid-base properties of certain oxides used in catalysis have been studied with relevance to the conversion of 4-Methylpentan-2-ol, which is structurally related to this compound. This research provides insights into the role of these compounds in industrial chemical transformations, particularly in the production of polymers with superior technological properties (Cutrufello et al., 2002).
5. Pharmaceutical Research
4-Methylpyrazole has been investigated for its potential in treating methanol poisoning. This research explores the compound's use in averting traditional treatments like ethanol infusion and highlights its clinical significance in the pediatric population (Brown, Shannon, Woolf, & Boyer, 2001).
6. Anticancer Drug Design
Research into podophyllotoxin analogues, involving bioisosteric replacement with pyrazole moieties, has shown promise in anticancer drug design. These compounds, related to this compound, demonstrate potent antiproliferative and apoptosis-inducing properties, underscoring their potential in cancer treatment (Magedov et al., 2007).
特性
IUPAC Name |
4-methylpentanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-5(2)3-4-6(9)8-7/h5H,3-4,7H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBMACGBVNTRGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629433 | |
| Record name | 4-Methylpentanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
140157-44-4 | |
| Record name | 4-Methylpentanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

